![molecular formula C23H24N6O B12052090 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)
4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with the molecular formula C23H24N6O. It is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the condensation of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: Typically targets the pyrazolo[3,4-d]pyrimidine ring.
Substitution: Commonly involves the methoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution could introduce halogen atoms into the structure .
Applications De Recherche Scientifique
4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Limited use, primarily in research and development settings.
Mécanisme D'action
The mechanism of action for 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Another compound with a similar pyrimidine core.
5-Ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Known for its antiproliferative activity against cancer cells.
Uniqueness
4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring and a methoxybenzyl group. This unique combination contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H24N6O |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6O/c1-30-20-9-7-18(8-10-20)16-27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-17-24-22)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Clé InChI |
ZBFNQBLCYGFHGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


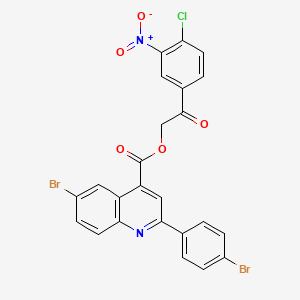
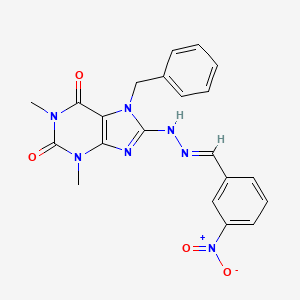
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

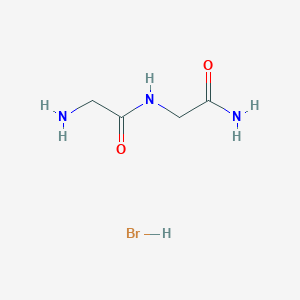
![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)
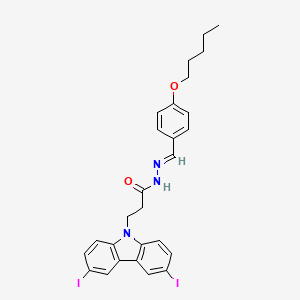
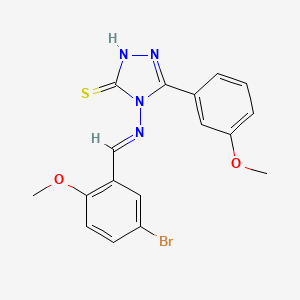
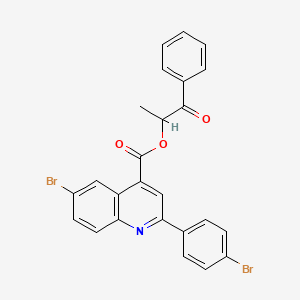


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)

